Acetone tert-butylhydrazone

Description

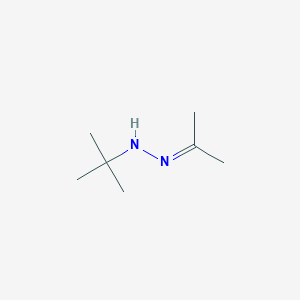

Acetone tert-butylhydrazone (chemical formula: C₇H₁₆N₂) is a hydrazone derivative formed by the condensation of acetone with tert-butylhydrazine. Structurally, it consists of a ketone group (acetone) linked to a tert-butyl-substituted hydrazine moiety.

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2-methyl-N-(propan-2-ylideneamino)propan-2-amine |

InChI |

InChI=1S/C7H16N2/c1-6(2)8-9-7(3,4)5/h9H,1-5H3 |

InChI Key |

CCJBVQVESWDQKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NNC(C)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Formaldehyde tert-butylhydrazone (FTBH)

Formaldehyde tert-butylhydrazone (FTBH), a structurally analogous compound, has been extensively studied for its reactivity under solvent-free conditions. Evidence indicates that FTBH reacts with trifluoromethyl ketones to yield α-hydroxy α-trifluoromethyl diazenes in quantitative yields . This reaction highlights the nucleophilic character of the hydrazone group, which is critical for forming carbon-nitrogen bonds.

Acetophenone phenylhydrazone

Another related compound, acetophenone phenylhydrazone, demonstrates distinct thermal and electronic properties. Such differences could influence applications in sensing or catalysis.

tert-Butylbenzene derivatives

tert-Butylbenzene () shares the tert-butyl substituent but lacks the hydrazone functionality. The tert-butyl group in Acetone tert-butylhydrazone likely enhances steric bulk and thermal stability, similar to tert-butylbenzene, which is used in environmental analyses due to its inertness . However, the hydrazone group introduces reactivity absent in tert-butylbenzene, such as participation in cycloadditions or oxidation-reduction reactions.

Data Tables

Table 1: Structural and Reactivity Comparison

Table 2: Physical Properties (Inferred)

Research Findings and Challenges

- Its preparation likely involves acetone and tert-butylhydrazine under acidic or dehydrating conditions.

- Reactivity : The tert-butyl group in this compound may impede reactions requiring planar transition states, unlike FTBH, which facilitates efficient diazene formation .

- Applications : Acetone’s solvent properties () suggest its hydrazone derivative could be useful in chromatography or as a precursor in UV-transparent reactions, but direct studies are lacking.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Acetone tert-butylhydrazone, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via condensation of acetone with tert-butylhydrazine under acidic catalysis. A reflux setup in ethanol (95%) at 60–80°C for 1–2 hours is typical, analogous to phenylhydrazone synthesis . Optimization involves monitoring reaction progress via TLC or NMR. Adjusting stoichiometric ratios (e.g., 1:1.2 acetone to hydrazine) and catalyst load (e.g., 0.1 M HCl) improves yields. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ are essential. For tert-butylhydrazones, the tert-butyl group appears as a singlet (~1.2 ppm in ¹H NMR), while the hydrazone C=N bond resonates at ~150–160 ppm in ¹³C NMR .

- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C=N stretches (~1600 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₆N₂O: calc. 145.13) .

Q. Which solvents and reaction conditions are incompatible with this compound?

- Methodological Answer : Avoid polar protic solvents (e.g., water, methanol) in acidic conditions, as they may hydrolyze the hydrazone bond. Strong oxidizing agents (e.g., KMnO₄) or elevated temperatures (>100°C) can degrade the compound. Compatibility tests via DSC/TGA are recommended to assess thermal stability .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The tert-butyl group introduces steric hindrance, slowing nucleophilic attack at the hydrazone carbon. Kinetic studies (e.g., using UV-Vis to track reaction rates with varying nucleophiles) reveal reduced rate constants compared to unsubstituted hydrazones. Computational modeling (DFT calculations) can map electron density shifts and steric maps to predict reactivity .

Q. What contradictions exist in reported thermodynamic data (e.g., ΔHvap) for Acetone derivatives, and how can these be resolved experimentally?

- Methodological Answer : Discrepancies in vaporization enthalpies (e.g., ΔHvap for acetone ranges 29–32 kJ/mol ) arise from measurement techniques (static vs. dynamic methods). Resolve by standardizing conditions: use a calibrated ebulliometer under inert atmosphere and validate via Clausius-Clapeyron plots from vapor pressure data at multiple temperatures .

Q. How can computational models (e.g., DFT or MD simulations) predict the stability of this compound under radical or photolytic conditions?

- Methodological Answer :

- DFT : Calculate bond dissociation energies (BDEs) for C=N and C-N bonds to identify weak points. Use Gaussian09 with B3LYP/6-31G* basis set.

- Molecular Dynamics (MD) : Simulate degradation pathways under UV light (e.g., using GROMACS with CHARMM force fields). Compare results with experimental radical scavenging assays (e.g., using DPPH) .

Q. What strategies mitigate data reproducibility issues in kinetic studies of this compound reactions?

- Methodological Answer :

- Standardized Protocols : Pre-equilibrate reagents at fixed temperatures (±0.1°C) and use degassed solvents.

- In-situ Monitoring : Employ stopped-flow UV-Vis or inline IR probes to capture transient intermediates.

- Statistical Validation : Apply ANOVA to triplicate runs and report confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.